molecular formula C21H28N6O4 B2503317 7-(2-hydroxy-2-phenylethyl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 879072-10-3

7-(2-hydroxy-2-phenylethyl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2503317
CAS RN: 879072-10-3
M. Wt: 428.493
InChI Key: UVPINYGRKCAMOF-UHFFFAOYSA-N
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Description

The compound "7-(2-hydroxy-2-phenylethyl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione" is a purine derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities. Purine derivatives are known for their applications as antiviral agents, with notable examples including acyclovir and ganciclovir . The specific structure of this compound suggests potential biological activity, which may include interactions with various receptors or antimicrobial properties.

Synthesis Analysis

The synthesis of related purine derivatives typically involves multiple steps, including alkylation and reactions with amines. For instance, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones involves intramolecular alkylation of precursor compounds . Similarly, the synthesis of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines includes a reaction of 8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methylxanthine with primary and secondary amines in an aqueous dioxane medium . These methods provide a basis for the synthesis of the compound , although the exact synthetic route for this specific compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity. X-ray diffraction methods have been used to confirm the structures of related compounds, revealing various conformations in the crystal state and interactions such as charge-assisted hydrogen bonds and π-π interactions . The orientation of rings in the arylpiperazine fragment, as well as the presence of morpholine rings, can influence ligand-receptor recognition . These structural features are likely to be relevant for the compound under analysis as well.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, including interactions with amines to form amino derivatives . The presence of functional groups such as the morpholine ring and the arylpiperazine moiety can also affect the compound's reactivity and its ability to bind to different receptors or biological targets .

Physical and Chemical Properties Analysis

The physicochemical properties of purine derivatives, such as solubility and stability, are important for their biological activity and potential therapeutic applications. The 1H NMR-spectrometry data provides insights into the proton signals of the uracil moiety and the substituents, which are indicative of the compound's structure . The antimicrobial and antifungal activities of related compounds have been demonstrated, suggesting that the compound may also possess these properties .

Case Studies

In the context of biological activity, related purine derivatives have shown affinity for various serotonin (5-HT) receptors, with modifications to the phenylpiperazinyl moiety affecting this affinity . Additionally, some derivatives have displayed cardiovascular activity, including antiarrhythmic and hypotensive effects, as well as affinities for α-adrenoreceptors . These studies provide a foundation for understanding the potential biological activities of the compound "7-(2-hydroxy-2-phenylethyl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione" and suggest areas for further research.

Scientific Research Applications

Structural Analysis and Conformation

Research on compounds structurally related to 7-(2-hydroxy-2-phenylethyl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione has provided insights into their molecular conformation and intermolecular interactions. For instance, the purine fused-ring skeleton in similar compounds has been observed to be planar, with the morpholine ring adopting a chair conformation. This structural arrangement is stabilized by a network of intermolecular hydrogen bonds, highlighting the compound's potential for intricate molecular interactions (Karczmarzyk et al., 1995).

Synthesis and Physicochemical Properties

The synthesis and characterization of 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines, including the compound of interest, have been explored to develop new antimicrobial and antiviral agents. This research outlines the method for synthesizing these compounds and studying their physicochemical properties, providing a foundation for their potential application in medicinal chemistry. The synthesized compounds exhibited antimicrobial and antifungal activities, suggesting their utility in developing new therapeutic agents (Romanenko et al., 2016).

properties

IUPAC Name

7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4/c1-25-18-17(19(29)24-21(25)30)27(14-16(28)15-6-3-2-4-7-15)20(23-18)22-8-5-9-26-10-12-31-13-11-26/h2-4,6-7,16,28H,5,8-14H2,1H3,(H,22,23)(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPINYGRKCAMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCN3CCOCC3)CC(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-hydroxy-2-phenylethyl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione

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